molecular formula C29H38N2O5S B12526539 1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one CAS No. 697751-67-0

1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one

Cat. No.: B12526539
CAS No.: 697751-67-0
M. Wt: 526.7 g/mol
InChI Key: RJFVELJZXDBYNF-UHFFFAOYSA-N
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Description

1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one is a complex organic compound that features a thioxanthene core structure with two hydroxypropoxy groups and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one typically involves multiple steps. One common method involves the reaction of 9H-thioxanthen-9-one with 2-hydroxy-3-(piperidin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The thioxanthene core can be reduced to form dihydrothioxanthene derivatives.

    Substitution: The piperidine moieties can be substituted with other amine groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the thioxanthene core can produce dihydrothioxanthene derivatives.

Scientific Research Applications

1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one involves its interaction with specific molecular targets. The piperidine moieties can interact with receptors or enzymes, modulating their activity. The hydroxy groups may also play a role in the compound’s bioactivity by forming hydrogen bonds with target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[2-hydroxy-3-(morpholin-1-yl)propoxy]-9H-thioxanthen-9-one: Similar structure but with morpholine instead of piperidine.

    1,4-Bis[2-hydroxy-3-(pyrrolidin-1-yl)propoxy]-9H-thioxanthen-9-one: Similar structure but with pyrrolidine instead of piperidine.

Uniqueness

1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one is unique due to the presence of piperidine moieties, which can impart specific biological activities and chemical properties. The combination of hydroxy groups and piperidine rings in the thioxanthene core structure makes this compound versatile for various applications.

Properties

CAS No.

697751-67-0

Molecular Formula

C29H38N2O5S

Molecular Weight

526.7 g/mol

IUPAC Name

1,4-bis(2-hydroxy-3-piperidin-1-ylpropoxy)thioxanthen-9-one

InChI

InChI=1S/C29H38N2O5S/c32-21(17-30-13-5-1-6-14-30)19-35-24-11-12-25(36-20-22(33)18-31-15-7-2-8-16-31)29-27(24)28(34)23-9-3-4-10-26(23)37-29/h3-4,9-12,21-22,32-33H,1-2,5-8,13-20H2

InChI Key

RJFVELJZXDBYNF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(COC2=C3C(=C(C=C2)OCC(CN4CCCCC4)O)SC5=CC=CC=C5C3=O)O

Origin of Product

United States

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